1-Acetyl-3-formyl-7-azaindole

Übersicht

Beschreibung

1-Acetyl-3-formyl-7-azaindole, also known as this compound, is a useful research compound. Its molecular formula is C10H8N2O2 and its molecular weight is 188.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Mode of Action

It is known that azaindole derivatives can interact with various cellular components, potentially altering their function .

Pharmacokinetics

As a small molecule with a molecular weight of 188.18 , it is likely to have good absorption and distribution properties.

Result of Action

As an azaindole derivative, it may have a broad range of effects depending on the specific targets it interacts with .

Biologische Aktivität

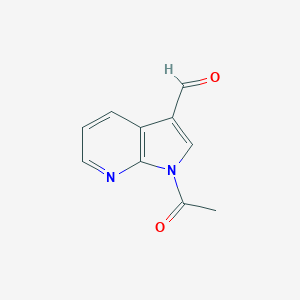

1-Acetyl-3-formyl-7-azaindole is a heterocyclic compound belonging to the azaindole class, which has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound can be described by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Weight | 201.23 g/mol |

| CAS Number | 155819-07-1 |

| Appearance | Yellow crystalline solid |

| Solubility | Soluble in organic solvents |

The compound features an acetyl and formyl group, which contribute to its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. Its mechanism of action may involve:

1. Redox Cycling Properties:

Due to its structural similarities with quinones, this compound may exhibit redox cycling capabilities, generating reactive oxygen species (ROS) that can influence cellular processes such as apoptosis and oxidative stress .

2. Enzyme Inhibition:

The compound has been noted for its potential to inhibit specific enzymes involved in cancer progression, such as PI3K and various kinases implicated in tumor cell proliferation . This inhibition can lead to reduced cell viability in cancerous cells.

Anticancer Properties

Research indicates that derivatives of 7-azaindoles, including this compound, display significant anticancer activities. For instance:

- In vitro Studies: In studies involving HeLa, MCF-7, and MDA-MB-231 cell lines, this compound demonstrated dose-dependent cytotoxicity . The compound effectively inhibited DDX3, a helicase involved in cancer cell proliferation.

- In vivo Studies: Animal models have shown that administration of this compound results in significant tumor growth inhibition, suggesting its potential as a therapeutic agent against various cancers.

Other Biological Activities

Beyond anticancer effects, this compound may also exhibit:

1. Anti-inflammatory Effects:

Preliminary studies suggest that azaindole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

2. Antiviral Activity:

Some azaindoles have shown promise against viral infections by inhibiting viral polymerases and other critical enzymes necessary for viral replication .

Case Studies

Several case studies highlight the biological significance of this compound:

- Study on Cancer Cell Lines: A study published in PubMed Central demonstrated that treatment with this compound led to a significant reduction in cell viability across multiple cancer cell lines, with IC50 values indicating potent activity .

- Mechanistic Insights: Another study focused on the molecular docking of this compound revealed strong binding affinities to targets like PI3K, supporting its role as a potential inhibitor in cancer therapy .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1-Acetyl-3-formyl-7-azaindole is recognized for its utility as a building block in organic synthesis. The compound's reactive carbonyl groups facilitate various chemical reactions, including:

- Condensation Reactions : These reactions allow for the formation of larger, more complex molecules.

- Aldol Additions : The carbonyl functionalities can participate in aldol reactions, leading to the creation of β-hydroxy carbonyl compounds.

- Nucleophilic Substitution : The compound can undergo nucleophilic attacks at its electrophilic centers, enabling further functionalization.

The ability to modify this compound through these reactions makes it valuable for synthesizing novel materials and pharmaceuticals .

Kinase Inhibition

One of the most promising applications of this compound lies in its potential as a kinase inhibitor. Kinases are pivotal in signaling pathways related to cell growth and proliferation, making them significant targets in drug discovery for diseases such as cancer. Research indicates that this compound can effectively bind to ATP active sites in various kinases, potentially modulating their activity .

Case Study:

Azaindole derivatives have been explored for their ability to inhibit kinases involved in tumor progression. For instance, studies have shown that modifications to the azaindole framework can enhance binding affinity and selectivity towards specific kinases, leading to the development of targeted cancer therapies .

Therapeutic Applications in Pulmonary Hypertension

Research has demonstrated that azaindole derivatives, including this compound, exhibit therapeutic effects against pulmonary hypertension (PH). These compounds have shown inhibitory effects on hypoxic pulmonary vasoconstriction and can improve hemodynamics in animal models .

5-HT3 Receptor Antagonism

The compound has also been investigated for its activity as a 5-HT3 receptor antagonist. Modifications to the azaindole moiety enhance its effectiveness in targeting serotonin receptors, which are crucial for managing conditions such as nausea and vomiting .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its biological activity. The presence of dual functional groups (acetyl and formyl) allows for distinct reactivity patterns compared to other azaindole derivatives. This unique feature contributes to its potential efficacy as a therapeutic agent .

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of this compound compared to related compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 7-Azaindole | Contains nitrogen in the indole ring | Basic precursor for many derivatives |

| 1-Acetyl-7-azaindole | Lacks the formyl group | Focuses on acetylation without additional reactivity |

| 3-Acetyl-7-azaindole | Acetyl group at position 3 | Different regioselectivity affecting biological activity |

| 5-Bromo-7-azaindole | Bromine substitution | Enhanced reactivity due to halogen presence |

Eigenschaften

IUPAC Name |

1-acetylpyrrolo[2,3-b]pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c1-7(14)12-5-8(6-13)9-3-2-4-11-10(9)12/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWAZRVDLUPXTIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1N=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.